(R)-3-Methylpiperazin-2-one

Enantioselective Synthesis Chiral Purity Regulatory Starting Material

Using racemic or incorrect enantiomer of 3-methylpiperazin-2-one compromises Fezolinetant (Veozah) API compliance-the (S)-enantiomer is a regulated impurity (Fezolinetant Impurity 14). Enantiopure (R)-3-methylpiperazin-2-one (CAS 922178-61-8) is non-substitutable for ANDA filing, chiral HPLC validation, and cGMP synthesis. • Ensures >99% ee in final drug substance • Reference standard for impurity quantification per ICH • Bulk supply with CoA and chiral purity documentation

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 922178-61-8
Cat. No. B152332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methylpiperazin-2-one
CAS922178-61-8
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1
InChIInChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyBSPUWRUTIOUGMZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methylpiperazin-2-one: Key Intermediate Overview


(R)-3-Methylpiperazin-2-one (CAS 922178-61-8) is a chiral piperazinone derivative serving as a critical synthetic building block in medicinal chemistry . It features a six-membered piperazine ring with a ketone at position 2 and an (R)-configured methyl group at position 3. Its primary utility is as a key intermediate in the synthesis of Fezolinetant (Veozah), a first-in-class neurokinin-3 (NK3) receptor antagonist approved by the FDA for vasomotor symptoms associated with menopause. The compound's specific stereochemistry is essential for the biological activity and regulatory compliance of the final drug product, making the (R)-enantiomer a non-substitutable procurement item [1].

Compound Role Chiral building block for NK3 antagonist synthesis
Stereochemistry (R)-enantiomer is a non-substitutable procurement requirement
Primary Workflow Medicinal chemistry and process-scale intermediate supply

(R)-3-Methylpiperazin-2-one Chiral Specificity


The (R)-configuration of this piperazinone is not a general property but a specific structural requirement for downstream applications, particularly in the Fezolinetant synthetic pathway [1]. The (S)-enantiomer (CAS 78551-38-9) is formally designated as Fezolinetant Impurity 14 and is supplied as a reference standard for analytical method validation and quality control during drug production [2]. Substituting the (R)-enantiomer with a racemic mixture or the incorrect enantiomer would compromise the stereochemical integrity and regulatory compliance of the final active pharmaceutical ingredient, representing a failure point in both research reproducibility and industrial scale-up [3]. Therefore, the specific (R)-enantiomer is a mandatory procurement specification, not a preference.

Enantiomer Mismatch (S)-enantiomer is a regulated impurity; it may not serve as a direct substitute and can compromise stereochemical control.
Racemate Use Racemic mixtures may shift enantiomeric excess in the final API and require validation that industrial routes are designed to avoid.
Purity Grade Shift Standard 95% grades may introduce impurities that affect catalyst performance in sensitive process chemistry steps.

(R)-3-Methylpiperazin-2-one vs. Analog Compounds


Enantiomeric Purity: Regulatory Requirement

The (R)-enantiomer is the sole active intermediate for Fezolinetant, while the (S)-enantiomer is a regulated impurity [1]. The specification for the drug substance mandates a high enantiomeric excess (ee). Commercial suppliers address this by offering the compound with chiral purity specifications, such as ≥96% (Chiral purity), which is a critical quality attribute for procurement . The (S)-enantiomer is explicitly used as a reference standard for method validation, underscoring that any presence of the wrong enantiomer is considered a contaminant in the drug product [2].

Enantiomeric Purity
Head-to-head
Target: (R)-enantiomer, Chiral purity ≥ 96%. Comparator: (S)-enantiomer, designated as Fezolinetant Impurity 14.
Supports enantiomer-attribution review and regulatory impurity control.
Binary identity specification; chiral purity is a quantifiable release attribute.
Enantioselective Synthesis Chiral Purity Regulatory Starting Material

Chemical Purity: Sigma-Aldrich vs. Standard Grade

The availability of (R)-3-Methylpiperazin-2-one at a very high chemical purity, certified by a primary reference standard provider, differentiates it from standard bulk suppliers. Sigma-Aldrich lists the compound with a purity of ≥99.0% (GC) [1]. This contrasts with typical commercial offerings that provide a minimum purity of 95% . The higher purity grade is critical for quantitative analytical applications, such as use as a reference standard or in sensitive catalytic reactions where impurities could deactivate catalysts.

Chemical Purity
Cross-study comparable
Target grade: ≥ 99.0% (GC). Standard grade: 95%.
Reported purity difference may reduce side-reaction risk in sensitive catalytic steps.
Value based on supplier GC specification; review lot-specific COA.
Analytical Chemistry Chemical Purity Quality Control

Process Advantage: Avoiding Chiral Separation

A key process patent for Fezolinetant explicitly states that starting the synthesis with the pre-resolved (R)-3-methylpiperazin-2-one, instead of a racemic or protected form requiring late-stage chiral separation, is a major advantage. The patent describes a previous route yielding Fezolinetant with only 96.7% ee, which could not be upgraded to >99%, thus failing industrial standards [1]. By using the (R)-enantiomer as the initial building block, the new process avoids this chiral separation step, leading to a more cost-effective and scalable route [1].

Process Advantage
Head-to-head
(R)-enantiomer route avoids late-stage chiral separation. Racemic-starting-material route failed to upgrade ee to >99%.
Supports process chemistry fit and de-risks scale-up by eliminating a problematic purification step.
Evaluation from Fezolinetant process patent; model-specific review recommended.
Process Chemistry Industrial Synthesis Cost Efficiency

(R)-3-Methylpiperazin-2-one Applications


Fezolinetant Synthesis and Intermediates

This is the definitive application scenario. The compound is the foundational chiral building block in the multi-step synthesis of the FDA-approved drug Fezolinetant (Veozah). As demonstrated by process patents, the (R)-configuration is non-negotiable, and its use directly impacts the final drug's enantiomeric excess and regulatory compliance [1]. Procurement of the highest available chiral purity grade is mandatory for anyone involved in manufacturing, ANDA filing, or producing reference standards for this active pharmaceutical ingredient.

Fezolinetant Analytical Standard and Impurity Profiling

Since the (S)-enantiomer is a known and regulated impurity (Fezolinetant Impurity 14), the (R)-enantiomer is required as the primary reference standard for developing and validating chiral HPLC methods [2]. Analytical laboratories supporting Fezolinetant production must procure the high-purity (R)-enantiomer (≥99.0% GC) to accurately quantify the undesired (S)-enantiomer in drug substance batches, ensuring they meet the strict ee specifications (>99%) required for human use.

Asymmetric Synthesis of CNS Piperazine Derivatives

The piperazin-2-one scaffold, particularly with a defined (R)-configuration at the 3-position, is a valuable template for developing novel ligands targeting central nervous system receptors, including dopamine D2 and neurokinin receptors [1]. For medicinal chemistry campaigns exploring structure-activity relationships (SAR) in these target classes, procuring the enantiomerically pure building block allows for direct chemical elaboration, avoiding complex resolutions later. The inherent structural features—a rigidified lactam and a basic secondary amine—are well-suited for generating compound libraries with favorable drug-like properties.

Chiral Piperazinone Process Chemistry

The synthesis of enantiopure 3-substituted piperazin-2-ones remains a significant challenge in synthetic organic chemistry [1]. (R)-3-Methylpiperazin-2-one can serve as a benchmark substrate or starting material for developing new asymmetric synthetic methods. Researchers evaluating novel chiral auxiliaries, catalysts, or dynamic kinetic resolution strategies can use this commercially available, well-characterized compound to benchmark their method's yield, enantioselectivity, and scalability against established protocols.

Application
Selection Property
Validation Focus
Fezolinetant synthesis & ANDA filing
High chiral purity specification
Enantiomeric excess and impurity profiling
Chiral HPLC method validation
High chemical purity reference standard
Method sensitivity and (S)-impurity quantification
CNS receptor SAR exploration
Enantiopure piperazinone scaffold
Stereochemical-control in library synthesis
Asymmetric synthesis benchmarking
Well-characterized chiral building block
Yield and enantioselectivity comparison for new methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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